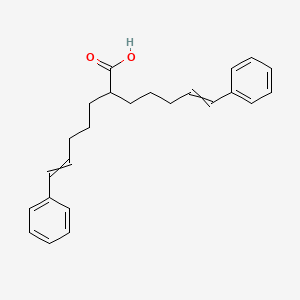
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is an organic compound characterized by its unique structure, which includes phenyl groups and a heptenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-phenylpent-1-en-4-yn-3-one with phenylhydrazines in ethanol at room temperature. This reaction involves the carbonyl group and terminal double bond, leading to the formation of 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heptenoic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenyl groups and heptenoic acid backbone allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-penten-1-yne: This compound shares a similar structure but lacks the heptenoic acid backbone.
5-Phenylpent-1-en-4-yn-3-one: Another structurally related compound used in synthetic routes.
Uniqueness
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is unique due to its combination of phenyl groups and a heptenoic acid backbone, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
824431-41-6 |
|---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
7-phenyl-2-(5-phenylpent-4-enyl)hept-6-enoic acid |
InChI |
InChI=1S/C24H28O2/c25-24(26)23(19-11-3-9-17-21-13-5-1-6-14-21)20-12-4-10-18-22-15-7-2-8-16-22/h1-2,5-10,13-18,23H,3-4,11-12,19-20H2,(H,25,26) |
InChI Key |
NKWSDTHNUWBZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)

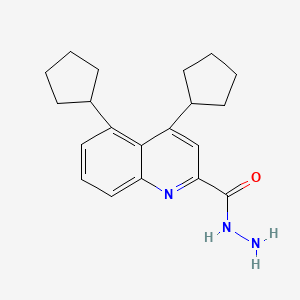
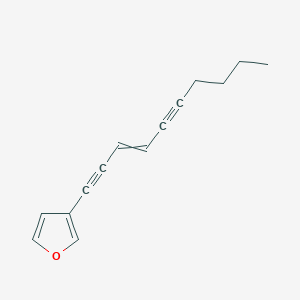
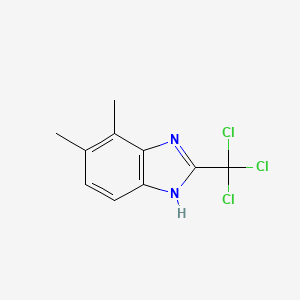
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
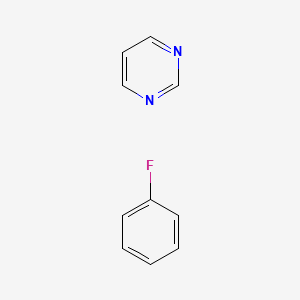
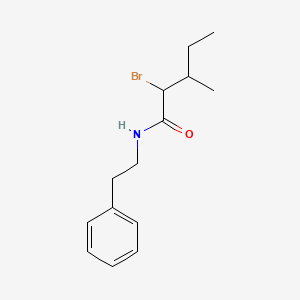
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
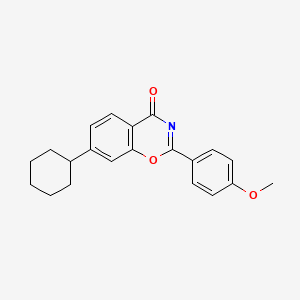
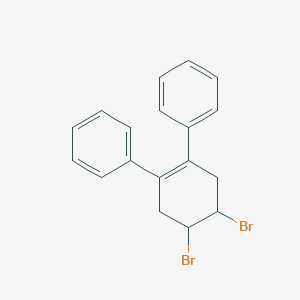
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)
